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Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic use of
heterocyclic building blocks is paramount for the efficient construction of complex molecular
architectures with desired functions. Among these, 3-aminopyridazine-4-carbonitrile has
emerged as a highly versatile and valuable scaffold. Its unique arrangement of nitrogen atoms
and reactive functional groups—an amino group ortho to a nitrile—provides a powerful platform
for the synthesis of a diverse array of fused heterocyclic systems. This technical guide delves
into the synthesis, properties, and applications of 3-aminopyridazine-4-carbonitrile, with a
particular focus on its role in the development of potent kinase inhibitors for targeted cancer
therapy.

Physicochemical Properties and Spectroscopic
Data

3-Aminopyridazine-4-carbonitrile is a stable, typically solid compound at room temperature.
[1] Its structure, featuring both hydrogen bond donors (amino group) and acceptors (nitrile and
pyridazine nitrogens), governs its solubility and intermolecular interactions, making it a
favorable fragment for drug design.
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Table 1: Physicochemical and Spectroscopic Data for 3-Aminopyridazine-4-carbonitrile and

a Phenyl Derivative

3-Aminopyridazine-4-

3-Amino-5-

Property . phenylpyridazine-4-
carbonitrile T
carbonitrile
Molecular Formula CsHaNa C11HsNa4
Molecular Weight 120.11 g/mol [1] 196.21 g/mol
Appearance Light yellow to brown solid[1] White solid
Melting Point Not widely reported 247 °C (dec.)

1H-NMR (300 MHz, DMSO-ds)
d (ppm)

Data not available in searched

sources

8.75 (s, 1H, Ar), 7.65-7.57 (m,
5H, Ar), 7.39 (bs, 2H, NH2)

13C-NMR (75.5 MHz, DMSO-
ds) o (ppm)

Data not available in searched

sources

159.37, 142.17, 141.96,
133.47, 130.98, 129.53,
129.09, 114.96, 93.62

FT-IR Vmax (Cm_l)

N-H stretches (~3400), C=N
stretch (~2240), C-N vibrations
(~1600)[2]

3437, 3300, 3105 (N-H, C-H),
2219 (C=N), 1641, 1562 (C=N,
C=C)

Mass Spectrum m/z (%)

Data not available in searched

sources

196 ([M*], 70), 168 (24), 140
(68), 102 (100), 76 (88), 51
(96)

Synthesis of 3-Aminopyridazine-4-carbonitrile

Derivatives

A highly efficient and atom-economical method for the synthesis of 3-aminopyridazine-4-

carbonitrile derivatives is the one-pot, three-component reaction of an arylglyoxal,

malononitrile, and hydrazine hydrate.[3][4][5] This straightforward procedure, typically

conducted at room temperature, offers high yields and tolerates a variety of functional groups

on the aryl substituent.
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Experimental Protocol: One-Pot Synthesis of 3-Amino-5-
arylpyridazine-4-carbonitriles[5]

Materials:

Arylglyoxal (1 mmol)

Malononitrile (1 mmol)

Hydrazine hydrate (80%, 4 mmol)

Ethanol

Water

Procedure:

In a suitable reaction flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a
1:1 mixture of ethanol and water (3 mL).

« To this stirring solution, add hydrazine hydrate (80%, 4 mmol) at room temperature.

o Continue to stir the reaction mixture at room temperature. The progress of the reaction can
be monitored by thin-layer chromatography (TLC).

e Upon completion, the product typically precipitates out of the solution.
o Collect the precipitate by filtration.
e Wash the collected solid with hot water (2 x 5 mL).

e The crude product can be further purified by recrystallization from ethanol to yield the pure 3-
amino-5-arylpyridazine-4-carbonitrile.
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One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles

Arylglyoxal
Malononitrile

One-Pot Reaction ipitati 3-Amino-5-arylpyridazine-
(Room Temperature) 4-carbonitrile

Click to download full resolution via product page

A one-pot, three-component synthesis workflow.

Application as a Building Block for Kinase Inhibitors

The true synthetic power of 3-aminopyridazine-4-carbonitrile lies in its ability to serve as a
precursor to fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This scaffold
is a bioisostere of the adenine core of ATP and is recognized as a "privileged scaffold" in kinase
inhibitor design, as it can effectively mimic hinge-binding interactions in the ATP-binding site of
various kinases.[6][7]

Experimental Protocol: Synthesis of Pyrazolo[3,4-
d]pyrimidin-4-ones|8]

This protocol describes a general two-step process where the aminopyridazine-carbonitrile is
first converted to a pyrazole-o-aminonitrile, which is then cyclized.

Step 1: Formation of Pyrazole-o-aminonitriles (General Concept)

¢ The 3-amino-pyridazine-4-carbonitrile core can be elaborated through reactions that engage
the amino and nitrile functionalities. For instance, reaction with reagents like
ethoxymethylenemalononitrile can lead to more complex aminonitrile precursors.[8]
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Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidin-4(5H)-one

e A solution of the appropriate 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (5.04 mmol) in formic
acid (30 mL) is refluxed for 7 hours.

 After cooling, the reaction mixture is poured into ice water.

e The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to
yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one.[9]

This pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in the development of inhibitors for
several critical cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR),
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.[6][10][11]

Targetin_g Cancer-Related Kinases

Derivatives of 3-aminopyridazine-4-carbonitrile have demonstrated significant inhibitory
activity against key kinases implicated in tumor growth, proliferation, and angiogenesis.

Table 2: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
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Cell Line (for
Compound ID Target Kinase ICs0 (UM) cellular Reference
assays)
Compound 12b VEGFR-2 0.063 - [12]
Compound 15 EGFR 0.135 - [13]
Compound 16 EGFR 0.034 - [13]
5.90 (cellular
Compound II-1 VEGFR-2 . HepG2 [14]
activity)
Src Family Not specified, but  Glioblastoma cell
SI221 _ _ [11]
Kinases potent lines
Potent, Ki not Glioblastoma cell
S1388 Src . _ [15]
specified lines
] Not specified, but
Compound 12b EGFR (wild type) A549, HCT-116 [16]

potent

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream
signaling cascades, primarily the RAS-RAF-MEK-ERK and the PISK-AKT-mTOR pathways,
which are central to cell proliferation and survival.[4][17][18] Inhibitors based on the

pyrazolo[3,4-d]pyrimidine scaffold act as ATP-competitive inhibitors, blocking the

autophosphorylation of EGFR and subsequent pathway activation.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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